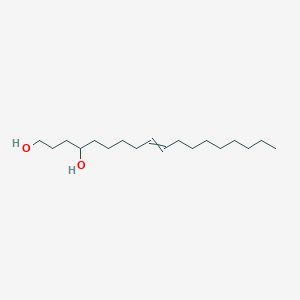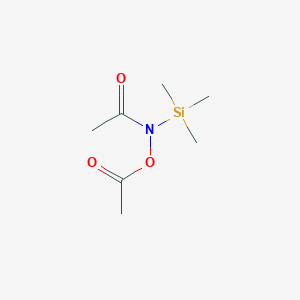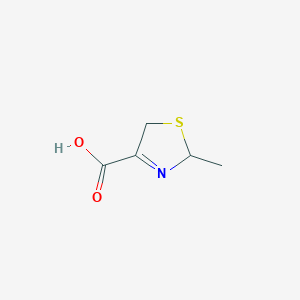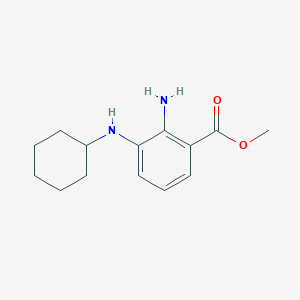
Methyl 2-amino-3-(cyclohexylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-3-(cyclohexylamino)benzoate is an organic compound with the molecular formula C14H20N2O2 It is a derivative of benzoic acid and features both an amino group and a cyclohexylamino group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(cyclohexylamino)benzoate typically involves the reaction of methyl 2-amino-3-nitrobenzoate with cyclohexylamine. The nitro group is first reduced to an amino group, followed by the introduction of the cyclohexylamino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes and the use of continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
Methyl 2-amino-3-(cyclohexylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
科学的研究の応用
Methyl 2-amino-3-(cyclohexylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-amino-3-(cyclohexylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Methyl 2-amino-3-methylbenzoate: Similar structure but with a methyl group instead of a cyclohexylamino group.
Methyl 3-amino-4-(cyclohexylamino)benzoate: Similar structure with different positioning of the amino and cyclohexylamino groups.
Uniqueness
Methyl 2-amino-3-(cyclohexylamino)benzoate is unique due to the presence of both an amino group and a cyclohexylamino group on the benzene ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
669070-81-9 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC名 |
methyl 2-amino-3-(cyclohexylamino)benzoate |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)11-8-5-9-12(13(11)15)16-10-6-3-2-4-7-10/h5,8-10,16H,2-4,6-7,15H2,1H3 |
InChIキー |
HVINUPPWYYWRGE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC=C1)NC2CCCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


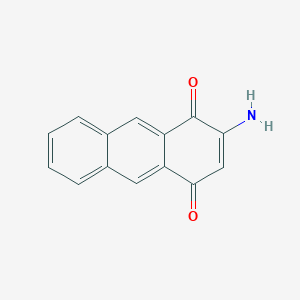
![2-Hydroxy-3-[2-(8-oxo-6-sulfoquinolin-7(8H)-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B12530505.png)
![1,3-Dimethoxy-4-[(E)-1,3-diphenylallyl]benzene](/img/structure/B12530517.png)
![Methyl 7-oxa-3-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B12530524.png)
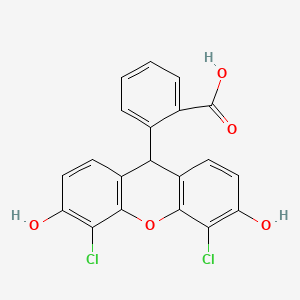
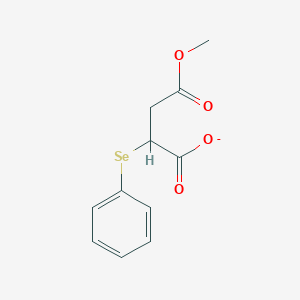
![3-[(Triphenyl-lambda~5~-phosphanylidene)amino]quinoxalin-2-amine](/img/structure/B12530543.png)

![2H-Pyran, 4-chloro-2,2-bis[(phenylmethyl)thio]-](/img/structure/B12530563.png)
